molecular formula C11H15NO2 B12544924 2-Hydroxy-N-methyl-N-phenylbutanamide CAS No. 143131-60-6

2-Hydroxy-N-methyl-N-phenylbutanamide

Cat. No.: B12544924
CAS No.: 143131-60-6
M. Wt: 193.24 g/mol
InChI Key: YQSAYBQEFBMPHT-UHFFFAOYSA-N
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Description

2-Hydroxy-N-methyl-N-phenylbutanamide is an organic compound with the molecular formula C11H15NO2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyl group, a methyl group, and a phenyl group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-methyl-N-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of N-methyl-N-phenylbutanamide with a hydroxylating agent under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-methyl-N-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

2-Hydroxy-N-methyl-N-phenylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-methyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N-methyl-N-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

143131-60-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-hydroxy-N-methyl-N-phenylbutanamide

InChI

InChI=1S/C11H15NO2/c1-3-10(13)11(14)12(2)9-7-5-4-6-8-9/h4-8,10,13H,3H2,1-2H3

InChI Key

YQSAYBQEFBMPHT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N(C)C1=CC=CC=C1)O

Origin of Product

United States

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